molecular formula C10H7ClFN3 B1470625 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine CAS No. 1526887-70-6

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine

Cat. No.: B1470625
CAS No.: 1526887-70-6
M. Wt: 223.63 g/mol
InChI Key: FFSLRYNSEHVQLU-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and aniline moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine typically involves the following steps:

    Nucleophilic Aromatic Substitution: Starting with 4-chloro-2-fluoroaniline, the nucleophilic substitution reaction is carried out with pyrazine-2-carboxylic acid or its derivatives under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrazine ring. This step often requires the use of dehydrating agents or catalysts to facilitate the ring closure.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chloro and fluoro groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chloro-2-fluorophenyl)pyrazine: Lacks the amine group, which may affect its reactivity and biological activity.

    5-(4-Chloro-2-methylphenyl)pyrazin-2-amine: The methyl group can influence the compound’s lipophilicity and metabolic stability.

    5-(4-Bromo-2-fluorophenyl)pyrazin-2-amine: The bromo group can alter the compound’s electronic properties and reactivity.

Uniqueness

5-(4-Chloro-2-fluorophenyl)pyrazin-2-amine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-6-1-2-7(8(12)3-6)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSLRYNSEHVQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a nitrogen flushed flask containing 4-chloro-2-fluorobenzene boronic acid (40.0 g, 229 mmol), 2-amino-5-bromopyrazine (39.9 g, 229 mmol), palladium(II) trifluoroacetate (1.5 g, 4.6 mmol), and triphenylphosphine (2.4 g, 9.2 mmol) were added sparged toluene (750 mL), ethanol (750 mL), and 2 M Na2CO3(aq) (418 mL, 836 mmol). The mixture was stirred and heated at 50° Celsius for 15 hours and then cooled to rt. Water (750 mL) was added and the layers were separated. The aqueous layer was washed with ethyl acetate (750 mL). The combined organic layers were washed with brine (500 mL), dried over Na2SO4, filtered, and concentrated to dryness to give 55.4 g of crude product. The crude solid was crystallized from toluene (450 mL) to provide the title compound (40.0 g, 78%). MS (ESI): mass calcd. for C10H7ClFN3, 223.03; m/z found, 224.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 8.34 (dd, J=2.6, 1.5, 1H), 8.03 (d, J=1.6, 1H), 7.89 (m, 1H), 7.52 (dd, J=11.3, 2.1, 1H), 7.38 (dd, J=8.5, 2.1, 1H), 6.79 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
418 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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